1-甲基-4-[4-(4-{3-[(哌啶-4-基)甲氧基]吡啶-4-基}-1h-吡唑-1-基)苯基]哌嗪
描述
This molecule is a potent and selective FXR agonist in vitro and has robust lipid modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species .
Synthesis Analysis
Compound 29 was synthesized by reacting 26 17) with 13a under basic conditions, followed by the removal of the tert -butoxycarbonyl group and reductive amination .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H21N3 . The InChI code is 1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 .Chemical Reactions Analysis
This molecule has been found to have robust lipid modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 183.3 g/mol . It is a solid at room temperature . The compound should be stored in a dark place, in an inert atmosphere .科学研究应用
细胞色素 P450 同工型的化学抑制剂
对人肝微粒体中细胞色素 P450 (CYP) 同工型的化学抑制剂的研究,包括与哌嗪衍生物结构相关的化合物,对理解药物-药物相互作用和改进药物设计具有重要意义。哌嗪及其类似物因其在调节各种 CYP 同工型活性方面的潜力而备受关注,这对于预测基于代谢的药物-药物相互作用至关重要。这一研究领域对于识别选择性化学抑制剂至关重要,这些抑制剂可用于表型研究,以破译特定 CYP 同工型在药物代谢中的作用 (Khojasteh 等,2011).
DNA 小沟结合剂
对 DNA 小沟结合剂的研究,如合成染料 Hoechst 33258 及其类似物(包括 N-甲基哌嗪衍生物),为设计靶向 DNA 的新型疗法提供了见解。这些化合物对富含 AT 的序列表现出特异性,并为旨在调节基因表达或干扰癌症等疾病中 DNA 过程的合理药物设计提供了基础 (Issar & Kakkar,2013).
D2 样受体的配体
芳基环烷基胺,包括苯基哌啶和哌嗪,是靶向 D2 样受体的抗精神病药物中的药效团。对这些化合物的研究有助于理解它们在提高 D2 样受体结合亲和力的效力和选择性方面的作用。这项工作对于通过探索不同药效团的作用来开发精神疾病的新疗法至关重要 (Sikazwe 等,2009).
多巴胺受体和认知效应
多巴胺受体在某些肽的促认知作用中的作用表明,靶向这些受体的化合物,包括与哌嗪衍生物相关的化合物,可能在增强记忆力和认知功能方面具有治疗潜力。这项研究强调了理解神经活性肽与大脑中特定于记忆和学习过程的区域的多巴胺受体之间的相互作用的重要性 (Braszko,2010).
二肽基肽酶 IV 抑制剂
二肽基肽酶 IV (DPP IV) 抑制剂的研究,包括含有哌嗪结构的抑制剂,用于治疗 2 型糖尿病 (T2DM),突出了该化合物类别在开发抗糖尿病药物中的相关性。DPP IV 抑制剂通过防止肠促胰岛素激素的降解起作用,从而促进胰岛素分泌,并为 T2DM 管理提供了一种新方法 (Mendieta、Tarragó 和 Giralt,2011).
作用机制
Target of Action
MELK-8a, also known as NVS-MELK8a or MELK-8ahydrochloride, is a highly potent and selective inhibitor of the Maternal Embryonic Leucine Zipper Kinase (MELK) . The IC50 of MELK-8a for MELK is 2 nM . In addition to MELK, it also inhibits Flt3 (ITD), Haspin, and PDGFRα with IC50s of 0.18, 0.19, and 0.42 μM, respectively . MELK plays an essential role in regulating cell mitosis in a subset of cancer cells .
Mode of Action
MELK-8a acts by inhibiting the kinase activity of MELK, which is involved in the regulation of cell cycle . This inhibition is achieved through a unique mechanism among the AMPK/Snf1 family members, where MELK is activated by auto-phosphorylation in vitro .
Biochemical Pathways
MELK is involved in several biochemical pathways related to cell cycle control, cell proliferation, apoptosis, cell migration, and cell renewal . It has been implicated in oncogenesis and resistance to cancer treatment . The inhibition of MELK by MELK-8a impacts these pathways, potentially leading to delayed mitotic entry and associated changes in the activation of Aurora A, Aurora B, and CDK1 .
Result of Action
The inhibition of MELK by MELK-8a leads to delayed mitotic entry in cancer cells . This is associated with delayed activation of Aurora A, Aurora B, and CDK1 . Furthermore, MELK-8a has been shown to cause G2/M phase arrest of cancer cells .
Action Environment
The action of MELK-8a can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the solubility and stability of the compound . Additionally, the presence of other molecules in the cellular environment can potentially interact with MELK-8a, influencing its efficacy.
安全和危害
未来方向
属性
IUPAC Name |
1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFBSGVUERKSST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。